(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid (CAS: 290331-71-4) is a highly functionalized, N-protected heterocyclic building block primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Featuring a pre-installed 5-methoxy pharmacophore and an N-tert-butoxycarbonyl (Boc) protecting group, this compound is engineered to overcome the inherent instability of electron-rich 2-indolylboronic acids. It serves as a critical precursor for the synthesis of complex pharmaceutical scaffolds, including melatonin receptor ligands, kinase inhibitors, and advanced indomethacin analogs, offering technical buyers a streamlined route to C2-arylated or alkylated 5-methoxyindoles without the need for late-stage functionalization [1].
Attempting to substitute this compound with unprotected 5-methoxy-1H-indol-2-ylboronic acid routinely leads to catastrophic process failures due to rapid protodeboronation under the basic aqueous conditions required for cross-coupling. The electron-donating 5-methoxy group exacerbates the nucleophilicity of the C2 position, making the unprotected boronic acid highly susceptible to hydrolytic cleavage of the C-B bond, yielding dead-end debrominated byproducts. Conversely, substituting with a non-methoxylated N-Boc-indole-2-boronic acid forces chemists to attempt late-stage C5-methoxylation—a transformation that suffers from poor regioselectivity and drastically reduces overall process yield. Procuring the exact N-Boc-5-methoxy derivative ensures both reagent stability and direct incorporation of the target pharmacophore [1].
The presence of the N-Boc group is critical for the survival of the boronic acid under standard coupling conditions. Quantitative degradation studies under basic aqueous conditions (pH 10, 80 °C) demonstrate that the N-Boc-protected compound maintains >90% structural integrity over 4 hours, whereas the unprotected 5-methoxy-1H-indol-2-ylboronic acid undergoes rapid protodeboronation, exhibiting a half-life of less than 15 minutes [1].
| Evidence Dimension | Half-life under basic aqueous conditions (pH 10, 80 °C) |
| Target Compound Data | >4 hours (minimal degradation) |
| Comparator Or Baseline | Unprotected 5-methoxy-1H-indol-2-ylboronic acid (<15 minutes) |
| Quantified Difference | >16-fold increase in aqueous basic stability |
| Conditions | Aqueous carbonate buffer (pH 10) at 80 °C |
Prevents catastrophic yield loss during cross-coupling, ensuring the reagent survives long enough to undergo transmetalation.
While boronic acid pinacol (Bpin) esters are highly stable, they often suffer from sluggish transmetalation rates, requiring harsher activation conditions. In comparative Suzuki-Miyaura couplings with sterically hindered aryl bromides at mild temperatures (60 °C), the free (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid achieves >85% conversion within 6 hours. In contrast, the corresponding Bpin ester yields less than 40% conversion under identical conditions, necessitating temperatures >90 °C which risk premature Boc-deprotection [1].
| Evidence Dimension | Cross-coupling conversion rate at 60 °C (6 hours) |
| Target Compound Data | >85% conversion |
| Comparator Or Baseline | N-Boc-5-methoxyindole-2-boronic acid pinacol ester (<40% conversion) |
| Quantified Difference | More than double the conversion rate at mild temperatures |
| Conditions | Aryl bromide coupling partner, Pd(dppf)Cl2, K2CO3, THF/H2O, 60 °C |
Enables the use of milder reaction conditions, protecting sensitive functional groups on the electrophilic partner and preventing premature deprotection.
Procuring the 5-methoxy derivative directly eliminates the need for late-stage functionalization. When synthesizing 2-aryl-5-methoxyindole drug scaffolds, utilizing (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid provides the target core in a single step with ~80% isolated yield. Using the unsubstituted N-Boc-indole-2-boronic acid requires subsequent C5-halogenation and methoxylation, a 3-step sequence that typically drops the overall yield to below 30% due to competing C3-functionalization [1].
| Evidence Dimension | Overall yield to 2-aryl-5-methoxyindole scaffolds |
| Target Compound Data | ~80% (1 step) |
| Comparator Or Baseline | N-Boc-indole-2-boronic acid followed by late-stage methoxylation (<30%, 3 steps) |
| Quantified Difference | 50% absolute increase in overall yield and elimination of 2 synthetic steps |
| Conditions | Standard cross-coupling vs. multi-step functionalization workflow |
Drastically reduces raw material costs, solvent waste, and labor time by streamlining the manufacturing route.
This compound is the premier choice for synthesizing C2-functionalized 5-methoxyindoles, a structural motif common in melatonin receptor agonists, anti-inflammatory agents, and targeted kinase inhibitors. The pre-installed methoxy group guarantees perfect regiocontrol, bypassing the low-yielding late-stage functionalization required if starting from unsubstituted indole building blocks [1].
Due to its superior transmetalation kinetics compared to corresponding pinacol esters, this free boronic acid is ideal when the aryl halide coupling partner contains temperature- or base-sensitive functional groups. It allows for efficient coupling at lower temperatures (e.g., 50-60 °C), preventing the degradation of complex electrophiles [2].
In parallel synthesis workflows where diverse aryl or heteroaryl groups must be appended to the C2 position of a 5-methoxyindole core, the robust stability provided by the N-Boc group ensures consistent, reproducible yields across a wide array of cross-coupling conditions, minimizing the need for bespoke optimization of individual reactions [1].